molecular formula C10H16O B8664973 2-Methyl-4-(propan-2-yl)cyclohex-3-en-1-one CAS No. 63028-18-2

2-Methyl-4-(propan-2-yl)cyclohex-3-en-1-one

Cat. No. B8664973
CAS RN: 63028-18-2
M. Wt: 152.23 g/mol
InChI Key: BKPZKBPYOGMMAL-UHFFFAOYSA-N
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Description

2-Methyl-4-(propan-2-yl)cyclohex-3-en-1-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(propan-2-yl)cyclohex-3-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(propan-2-yl)cyclohex-3-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63028-18-2

Product Name

2-Methyl-4-(propan-2-yl)cyclohex-3-en-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-methyl-4-propan-2-ylcyclohex-3-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-4-5-10(11)8(3)6-9/h6-8H,4-5H2,1-3H3

InChI Key

BKPZKBPYOGMMAL-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CCC1=O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Approximately 20 mg of ZnBr2 (Fisher Certified-not fused) was added to 3 mL of toluene which had been distilled and stored over molecular sieves. The mixture was brought to reflux with vigorous stirring (to disperse the solid zinc bromide) in an apparatus which had been well flushed with nitrogen and equipped with a drying tube. Three quarters of a mixture of 2,3-epoxycarane (150 mg, 0.98 mmol) and 3 mL of toluene was added immediately. After 10 min the remaining one quarter was added over a 10 min period. Forty minutes after initial oxide addition the reaction mixture was cooled, taken up in 30 mL of ether, washed successively with water (2 × 10 mL), saturated NaHCO3 (1 × 10 mL), saturated NaCl (1 × 10 mL) and dried over anhydrous Na2SO4. Partial removal of solvent under reduced pressure afforded an oily residue from which 2-methyl-4-isopropylcyclohex-3-en-1-one (MICO) was isolated by preparative VPC. IR (CCl4) 2975, 1720, 1360, 1200, 1180(d), 970 and 930 reciprocal centimeters; UV (95% EtOH) lambda (max) 290 nm (extinction coefficient = 90.9); NMR (DCCl3) PPM 1.04 (d, 6H, J = 7 Hz, CH3 --C--CH3), 1.14 (d, 3H, J = 7 Hz, CH3 --C--), 2.3 (quintet, 1H, J = 7 Hz), 2.46 (n, M, 4H), 2.88 (br, Q with additional splitting H--C--C=O), 5.37 (n, M, 1H, H--C=C); MS m/e (rel. intensity) 153(4), 152(42), 135(5), 100(65), 109(10), 96(11), 95(100), 81(30), 68(10), 67(25), 55(11). Anal. calcd. for C10H16O: C, 78.89; H, 10.59. Found: C, 79.08; H, 10.41. An IR of the major product of the reaction showed a peak at 1720 reciprocal centimeters, attributed to the presence of a nonconjugated carbonyl. The product MICO exhibited a cool, refreshing menthol fragrance with a slight raspberry note which finds utility for the compound in odorant compositions.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mg
Type
catalyst
Reaction Step Four

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